molecular formula C11H12N2O5 B5131162 ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate

ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate

Cat. No.: B5131162
M. Wt: 252.22 g/mol
InChI Key: KRFCMBJBNWKDPV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is a high-value synthetic intermediate primarily used in research and development for the pharmaceutical industry. This compound is part of a class of nitroaniline derivatives that serve as critical building blocks in organic synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . Compounds with related structural features, such as the nitroaniline moiety, are frequently employed in the discovery of novel bioactive molecules. For instance, research into cancer stem cell (CSC) suppression has identified that certain mimetics of complex phenols can specifically target metabolic and epigenetic enzymes . The structural characteristics of this compound make it a valuable reagent for exploring similar pathways, including the design of potential metabolo-epigenetic inhibitors. As a fine chemical, it is supplied with >99% purity, verified by advanced analytical methods including LCMS, HPLC, GC, NMR, and FTIR to ensure batch-to-batch consistency and reliability for sensitive research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper storage conditions are at room temperature. Researchers are advised to consult the available Certificate of Analysis (COA) and Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFCMBJBNWKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate typically involves a multi-step process starting from commercially available starting materials. One common route involves the nitration of 2-methylaniline to produce 2-methyl-3-nitroaniline. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related ethyl 2-(aryl amino)-2-oxoacetates (Table 1). Key variations include:

  • Substituent position: Ortho-methyl and meta-nitro groups in the target compound vs. para-substituents (e.g., 4-chloro-3-nitro in ).
  • Electron-withdrawing vs. donating groups : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the α-ketoester carbonyl, whereas methyl groups are weakly electron-donating.

Physical Properties

  • Melting points: Substituted α-ketoesters exhibit wide melting point ranges. For example, ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate melts at 90°C , while ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate is a solid with a molecular weight of 297.3 g/mol .
  • Solubility : Nitro and halogen substituents generally reduce solubility in polar solvents due to increased molecular weight and hydrophobicity.

Data Tables

Table 1: Comparison of Ethyl 2-(2-Methyl-3-nitroanilino)-2-oxoacetate with Analogues

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 2-Me, 3-NO₂ C₁₁H₁₂N₂O₅ 252.23 N/A Synthetic intermediate
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate 4-Cl, 3-NO₂ C₁₀H₉ClN₂O₅ 272.65 N/A Pharmaceutical research
Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate 6-NO₂, indolyl C₁₇H₉F₂NS 297.3 N/A Life science research
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate 3,5-CF₃ C₁₂H₉F₆NO₃ 329.2 90 Specialty chemicals

Biological Activity

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitroaniline moiety, which is known for its biological significance. The presence of the nitro group can lead to the formation of reactive intermediates through bioreduction, which may interact with various cellular components, affecting their function and leading to biological responses. The ester group in this compound enhances its bioavailability by facilitating cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. The nitro group can undergo reduction to form reactive species that may induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.

Key Mechanisms:

  • Reactive Intermediates: The reduction of the nitro group generates reactive nitrogen species (RNS) that can modify proteins and nucleic acids.
  • Cellular Uptake: The ester functionality allows for improved absorption and distribution within biological systems.
  • Target Interaction: Potential interactions with enzymes and receptors sensitive to nitroaromatic compounds may modulate various signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, leading to reduced cell viability and increased apoptosis rates.

Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism involved the upregulation of pro-apoptotic factors such as caspase-3 and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as a therapeutic agent for infections.

Research Findings:

  • This compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
  • The compound's mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Data Tables

Biological Activity Effect Observed Reference
AnticancerReduced cell viability in breast cancer cells
AntimicrobialInhibition of bacterial growth (Gram-positive and Gram-negative)

Q & A

Q. 1.1. What are the recommended synthetic routes for ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methyl-3-nitroaniline with ethyl oxalyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use triethylamine or pyridine to neutralize HCl generated during the reaction, ensuring high yields .
  • Reaction Conditions : Stirring at room temperature for 6–12 hours in anhydrous dichloromethane or THF to prevent hydrolysis of the oxalyl chloride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aniline to ethyl oxalyl chloride) to minimize side products .

Q. 1.2. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?

  • 1H NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 7.0–8.5 ppm, split due to nitro and methyl groups), and the NH proton (δ 10–11 ppm, broad singlet) .
  • 13C NMR : Peaks for carbonyl groups (δ 160–170 ppm for the oxoacetate and amide), aromatic carbons (δ 120–140 ppm), and the ethyl ester (δ 14–60 ppm) .
  • IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O), with nitro group absorption at ~1520 cm⁻¹ .

Advanced Research Questions

Q. 2.1. How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?

  • Assay Variability : Differences in IC50 values (e.g., cytotoxicity ranges from 0.43 μM to 0.66 mM in ) may arise from cell line specificity (e.g., HCT-116 vs. Mtb) or assay protocols. Validate findings using standardized methods (e.g., MTT assay) and replicate under controlled conditions .
  • Purity Considerations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Use HPLC (≥95% purity) and mass spectrometry to confirm compound integrity .

Q. 2.2. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Process Optimization : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Purification at Scale : Implement centrifugal partition chromatography or crystallization under controlled cooling gradients to maintain yield and purity .

Q. 2.3. How does the 2-methyl-3-nitroanilino group influence reactivity compared to other substituents?

  • Electronic Effects : The nitro group is electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl, which enhances susceptibility to nucleophilic attack (e.g., in amide bond formation) .
  • Steric Effects : The 2-methyl group hinders access to the aromatic ring, reducing regioselectivity in electrophilic substitutions. Computational modeling (DFT) can predict steric and electronic impacts .

Q. 2.4. What computational methods predict reaction pathways and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites and predict oxidation/reduction potentials .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to optimize reaction conditions (e.g., solvent polarity effects on yield) .
  • Software Tools : Gaussian (for energy minimization), ORCA (for spectroscopic predictions), and AutoDock (for docking studies if biological targets are hypothesized) .

Comparative Analysis and Methodological Insights

Q. 3.1. Comparative Reactivity with Analogous Compounds

CompoundKey SubstituentsReactivity InsightsReference
Ethyl 2-anilino-2-oxoacetateNo nitro/methyl groupsLower electrophilicity; slower amide hydrolysis
Ethyl 2-(3-nitroanilino)-2-oxoacetate3-nitro group (no methyl)Enhanced electrophilicity but reduced steric hindrance

Q. 3.2. Data Contradiction Case Study

  • Example : Conflicting cytotoxicity values may stem from differential cell permeability due to the methyl group’s lipophilicity. Validate via logP measurements and parallel assays in isogenic cell lines .

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